molecular formula C20H15ClN2O5 B2828186 N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1023518-48-0

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

カタログ番号: B2828186
CAS番号: 1023518-48-0
分子量: 398.8
InChIキー: GUSAQKKVFNYVDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS Number: 1023518-48-0) is a chemical compound with the molecular formula C20H15ClN2O5 and a molecular weight of 398.80 g/mol . This complex molecule features a 1,3-benzodioxole core, a key structural motif in various bioactive compounds, fused with a 5-methylisoxazole carboxamide group and a 2-chlorophenyl substituent . Its structural complexity makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis and study of novel heterocyclic compounds. The compound is offered in high purity, with specifications including 98% and >90% purity grades available for research applications . Researchers utilize this chemical as a key building block in the development of new pharmacologically active molecules. The 1,2-oxazole (isoxazole) and 1,3-benzodioxole rings present in its structure are recognized pharmacophores in medicinal chemistry, known to contribute to various biological activities . Compounds containing these heterocyclic systems are frequently investigated for their potential antimicrobial, anticancer, and anti-inflammatory properties . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

特性

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5/c1-10(24)13-7-16-17(27-9-26-16)8-15(13)22-20(25)18-11(2)28-23-19(18)12-5-3-4-6-14(12)21/h3-8H,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSAQKKVFNYVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3C(=O)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

(a) N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE ()

  • Structure : Shares the 3-(2-chlorophenyl)-5-methyl-oxazole backbone but substitutes the 1,3-benzodioxol-5-yl group with a benzhydryl (diphenylmethyl) moiety.
  • Physicochemical Properties :
    • Molecular Weight: 402.878 g/mol (vs. ~417 g/mol for the target compound, estimated).
    • LogP (predicted): ~4.2 (higher hydrophobicity due to benzhydryl group).
  • In contrast, the acetylated benzodioxole in the target compound may enhance hydrogen-bonding capacity, favoring interactions with polar binding pockets .

(b) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()

  • Structure : Incorporates a benzodioxole and 2-chlorophenyl group but replaces the oxazole with an imidazole-propenylidene hydrazinecarboxamide scaffold.
  • Biological Activity : Exhibits antifungal activity against Candida albicans (MIC = 32 µg/mL) and Aspergillus niger (MIC = 64 µg/mL). The imidazole moiety likely contributes to antifungal efficacy via cytochrome P450 inhibition, a mechanism absent in oxazole derivatives .
  • Crystallography: Crystallizes in the monoclinic P21/c space group (a = 8.7780 Å, b = 20.5417 Å, c = 11.0793 Å), with intermolecular interactions dominated by N–H···O and C–H···Cl bonds. The target compound’s acetyl group may introduce additional C=O···H interactions .

Comparative Data Table

Property/Parameter Target Compound N-BENZHYDRYL Analogue () Imidazole Derivative ()
Core Heterocycle 1,2-Oxazole 1,2-Oxazole Imidazole-propenylidene
Substituents 6-Acetyl-benzodioxol, 2-chlorophenyl, methyl Benzhydryl, 2-chlorophenyl, methyl Benzodioxol, 2-chlorophenyl, imidazole
Molecular Weight (g/mol) ~417 (estimated) 402.878 469.91 (calculated)
Predicted LogP ~3.8 ~4.2 ~2.9
Crystallographic Space Group Not reported Not reported P21/c
Biological Activity Not reported Not reported Antifungal (MIC: 32–64 µg/mL)

Research Findings and Mechanistic Insights

  • Synthetic Routes: The target compound’s synthesis likely follows pathways similar to and , involving oxazole ring formation via cyclization of acylated amino acids or ketones. The acetyl-benzodioxol group may be introduced via Friedel-Crafts acylation .
  • Electronic Properties : Density functional theory (DFT) calculations on analogues () reveal that electron-withdrawing groups (e.g., acetyl, chlorine) stabilize frontier molecular orbitals, enhancing reactivity toward electrophilic targets. The target compound’s acetyl group may further polarize the benzodioxole ring, influencing binding affinity .
  • Antifungal vs. Cytotoxic Potential: While the imidazole derivative () shows antifungal activity, 1,3-oxazole derivatives () are often evaluated for cytotoxicity. The target compound’s lack of imidazole may shift its bioactivity toward kinase or protease inhibition rather than antifungal action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of oxazole precursors and coupling with substituted benzodioxol moieties. Key steps include:

  • Use of catalysts like sodium hydride or bases for cyclization (common in oxazole synthesis) .
  • Solvent selection (e.g., dimethylformamide or acetonitrile) to stabilize intermediates and improve solubility .
  • Reaction monitoring via HPLC or TLC to track intermediate formation and purity .
    • Data Consideration : Yields for structurally similar oxazole derivatives range from 45% to 70% under optimized conditions . Temperature control (e.g., 60–80°C) is critical to avoid side reactions in halogenated aromatic systems .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetyl and chlorophenyl groups) .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Elemental analysis : Confirmation of C, H, N, and Cl content within ±0.3% of theoretical values .
    • Critical Checks : Compare spectral data with analogs like N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide to identify deviations caused by acetyl or benzodioxol substitutions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic acyl substitutions or cycloadditions .
  • Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy transition states, reducing trial-and-error experimentation .
    • Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 50% for analogous oxazole derivatives .

Q. How do structural modifications (e.g., acetyl vs. methyl groups) impact biological activity or physicochemical properties?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing acetyl with trifluoromethyl) and compare:
  • LogP values (lipophilicity) via HPLC retention times .
  • Bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Thermal analysis : DSC/TGA to assess stability differences between derivatives .
    • Data Contradictions : Fluorinated analogs may show higher metabolic stability but reduced solubility, requiring trade-offs in drug design .

Q. How can statistical experimental design resolve contradictions in reaction yield data for this compound?

  • Methodology :

  • Factorial Design : Vary factors like temperature, solvent polarity, and catalyst loading to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Optimize conditions for multi-variable systems (e.g., balancing cyclization efficiency vs. byproduct formation) .
    • Example : For N-acyl carbazoles, a 2³ factorial design reduced required experiments by 40% while achieving 85% yield .

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze via:
  • LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the oxazole ring) .
  • X-ray crystallography to confirm structural changes in degraded samples .
    • Key Insight : Chlorophenyl and benzodioxol groups are prone to oxidation, requiring antioxidants in formulation studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。